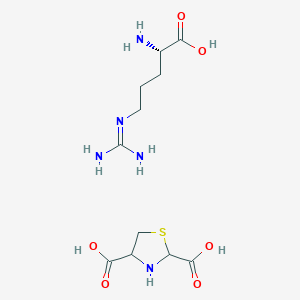
2-(3-chlorophenoxy)-N-methylethanamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chlorophenoxy compounds typically involves the reaction of chlorophenol derivatives with amines or alkylating agents. For example, compounds with chlorophenoxy groups have been synthesized by reacting chlorophenol with various amines under specific conditions, suggesting a potential pathway for synthesizing "2-(3-chlorophenoxy)-N-methylethanamine" (Dolaz et al., 2009).
Molecular Structure Analysis
The molecular structure of chlorophenoxy compounds is characterized by X-ray crystallography or NMR spectroscopy. These methods determine the arrangement of atoms within the molecule and provide insights into its stereochemistry and conformation. For instance, the molecular structure of a related compound was described, revealing specific bond lengths and angles critical for understanding the compound's geometry (Krivenko et al., 2006).
Chemical Reactions and Properties
Chlorophenoxy compounds participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, due to the reactive nature of the chlorophenoxy group. These reactions can be utilized to modify the compound or introduce new functional groups (Uneyama et al., 1983).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, are determined by the compound's molecular structure. For chlorophenoxy compounds, these properties are influenced by the presence of the chloro and phenoxy groups, affecting the compound's phase behavior and interaction with solvents (Kennard et al., 1982).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are essential for understanding how chlorophenoxy compounds behave under different chemical conditions. Studies on related compounds provide insights into their reactivity patterns, stability under various conditions, and susceptibility to degradation (Meijere et al., 1989).
Wissenschaftliche Forschungsanwendungen
Interaction with Surfaces
A study employing density functional theory explored the adsorption of a similar chlorophenol compound on the Cu(111) surface, shedding light on the mechanisms that might be relevant for "2-(3-chlorophenoxy)-N-methylethanamine" in catalytic processes or environmental remediation technologies. The findings reveal that chlorophenol molecules form weakly bonded configurations on copper surfaces, which could influence the catalyzed formation of more complex compounds (Altarawneh et al., 2008).
Synthesis and Fungicidal Activity
Research on the synthesis of substituted chlorophenoxy compounds for fungicidal applications indicates the potential agrochemical utility of "2-(3-chlorophenoxy)-N-methylethanamine." These compounds have demonstrated effectiveness against various fungal pathogens, suggesting its relevance in developing new fungicides for crop protection (Kuzenkov & Zakharychev, 2009).
Environmental and Toxicological Studies
The compound's structural relatives have been examined for their environmental persistence and potential toxicological effects. For example, studies on chlorophenol precursors to dioxins provide insights into the environmental fate and transformation mechanisms of chlorophenoxy compounds, which could inform the handling and remediation strategies for "2-(3-chlorophenoxy)-N-methylethanamine" in environmental settings (Pan et al., 2013).
Analytical Methodologies
Analytical methods have been developed for detecting chlorophenoxy acid herbicides in biological samples, highlighting the relevance of "2-(3-chlorophenoxy)-N-methylethanamine" in toxicological studies and exposure assessments. These methodologies are crucial for monitoring environmental and human exposure to chlorophenoxy compounds, facilitating the evaluation of their health risks (Rosales-Conrado et al., 2008).
Adsorption Mechanisms for Removal from Environments
The adsorption mechanisms and dynamic behavior of graphene oxide for the removal of chlorophenol-based compounds have been investigated, offering potential applications for "2-(3-chlorophenoxy)-N-methylethanamine" in water treatment and environmental remediation. This research provides valuable insights into the interactions between chlorophenoxy compounds and adsorbents, suggesting ways to enhance the removal efficiency of such pollutants from the environment (Wei et al., 2019).
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHBSKXCIBNODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427948 | |
| Record name | 2-(3-Chlorophenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-methylethanamine | |
CAS RN |
102308-82-7 | |
| Record name | 2-(3-Chlorophenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(3-chlorophenoxy)ethyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)
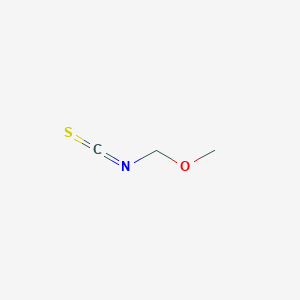
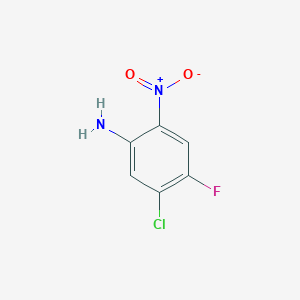
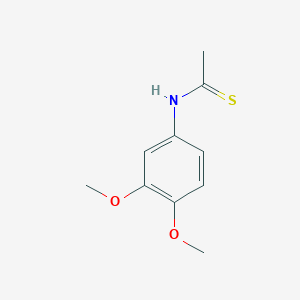
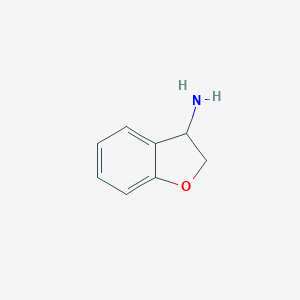
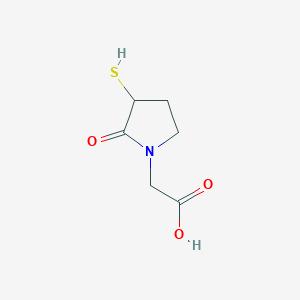

![methyl 3-methyl-2-[[(Z)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylprop-2-enoyl]amino]butanoate](/img/structure/B11751.png)
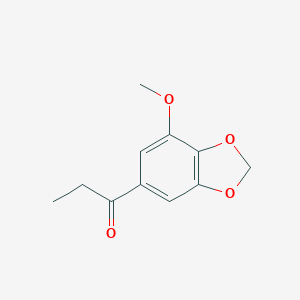
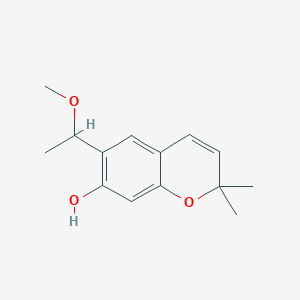

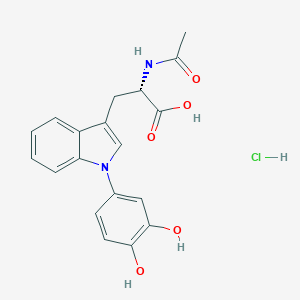
![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B11758.png)
